molecular formula C24H22N4O4S2 B2357101 N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886902-47-2

N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2357101
CAS No.: 886902-47-2
M. Wt: 494.58
InChI Key: IZTZFGMSYOPOPC-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that features a benzothiazole ring, a morpholine sulfonyl group, and a pyridinylmethyl benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of morpholine with a sulfonyl chloride.

    Coupling with Pyridinylmethyl Benzamide: The final step involves the coupling of the benzothiazole and morpholine sulfonyl intermediates with pyridinylmethyl benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide: Lacks the pyridinylmethyl group.

    N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-methylbenzamide: Contains a methyl group instead of the pyridinylmethyl group.

Uniqueness

N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the pyridinylmethyl group, which can confer additional binding interactions and specificity in biological systems. This structural feature may enhance its potency and selectivity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c29-23(18-8-10-20(11-9-18)34(30,31)27-13-15-32-16-14-27)28(17-19-5-3-4-12-25-19)24-26-21-6-1-2-7-22(21)33-24/h1-12H,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTZFGMSYOPOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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